4-[(4-Isopropylbenzoyl)amino]butanoic acid
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Overview
Description
4-{[4-(propan-2-yl)phenyl]formamido}butanoic acid is an organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is characterized by the presence of a butanoic acid moiety attached to a formamido group, which is further connected to a phenyl ring substituted with a propan-2-yl group . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(propan-2-yl)phenyl]formamido}butanoic acid typically involves the reaction of 4-(propan-2-yl)aniline with butanoic acid derivatives under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of 4-{[4-(propan-2-yl)phenyl]formamido}butanoic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(propan-2-yl)phenyl]formamido}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
4-{[4-(propan-2-yl)phenyl]formamido}butanoic acid is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-{[4-(propan-2-yl)phenyl]formamido}butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The formamido group plays a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(propan-2-yl)phenyl]amino}butanoic acid
- 4-{[4-(propan-2-yl)phenyl]carbamoyl}butanoic acid
- 4-{[4-(propan-2-yl)phenyl]methoxy}butanoic acid
Uniqueness
4-{[4-(propan-2-yl)phenyl]formamido}butanoic acid is unique due to its specific formamido group, which imparts distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Biological Activity
4-[(4-Isopropylbenzoyl)amino]butanoic acid, also known as a functionalized amino acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an isopropylbenzoyl moiety and an amino group linked to a butanoic acid chain. Its molecular formula is C14H19NO3 with a molecular weight of approximately 249.31 g/mol. Research into this compound has revealed various biological interactions and mechanisms of action that may have therapeutic implications.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate the activity of neurotransmitter transporters, particularly those associated with gamma-aminobutyric acid (GABA) pathways. GABA transporters (mGAT1 and mGAT4) are essential in regulating inhibitory neurotransmission, which is crucial for maintaining neural homeostasis and preventing neuropathic pain .
Interaction with GABA Transporters
Research indicates that this compound acts as an inhibitor of GABA uptake, suggesting potential applications in treating conditions related to GABAergic dysfunction, such as neuropathic pain and anxiety disorders. In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of inhibitory potency against different GABA transporter subtypes, highlighting its selectivity and potential therapeutic utility .
Summary of Biological Activities
Case Studies
- Neuropathic Pain Models : In studies involving chemotherapy-induced neuropathic pain models (oxaliplatin and paclitaxel), compounds similar to this compound exhibited significant antinociceptive effects, indicating their potential as analgesics in clinical settings .
- Motor Coordination Assessment : In behavioral tests such as the rotarod test, these compounds did not impair motor coordination, suggesting a favorable side effect profile for potential therapeutic use .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other functionalized amino acids that target GABA transporters:
Compound | Target | pIC50 (mGAT) | Notes |
---|---|---|---|
4-Aminobutanoic Acid | mGAT1 | 5.36 | Standard GABA analog |
4-Hydroxypentanoic Acid derivatives | mGAT3/4 | 5.04 | Dual-selective inhibitors |
This compound | mGAT1/mGAT4 | 5.04 - 5.43 | High selectivity and low toxicity |
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
4-[(4-propan-2-ylbenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-10(2)11-5-7-12(8-6-11)14(18)15-9-3-4-13(16)17/h5-8,10H,3-4,9H2,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
KYOFJYZVRXJUBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
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